Cyclobutaneoctol

Description

Significance within Cyclobutane (B1203170) Chemistry and Polyhydroxylated Cyclic Systems

The cyclobutane motif is a recurring structural element in numerous biologically active natural products and serves as a versatile intermediate in organic synthesis. rsc.orgrsc.org The inherent strain of the four-membered ring imparts unique reactivity, making cyclobutane derivatives valuable for ring-opening and ring-contraction reactions. cymitquimica.comnih.gov In medicinal chemistry, the introduction of a cyclobutane ring can enforce conformational constraints on a molecule, which can be beneficial for its biological activity. nih.govresearchgate.net

Polyhydroxylated cyclic compounds, on the other hand, are a broad class of molecules that include important natural products like iminosugars and carbasugars, many of which exhibit significant biological activities. unistra.fr The high density of hydroxyl groups often confers water solubility and the potential for a multitude of hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems.

Cyclobutaneoctol represents a confluence of these two areas. It is a highly hydroxylated derivative of cyclobutane, a feature that makes it an interesting, though not extensively explored, member of the polyhydroxylated cyclic systems. researchgate.net The properties of cyclobutaneoctol are influenced by the significant strain of the cyclobutane ring. cymitquimica.com Its potential applications are primarily in the fields of organic synthesis and materials science, where it can serve as a subject for studies on the effects of ring strain. cymitquimica.com

Historical Context and Evolution of Research on Cyclobutaneoctol Analogs

The study of cyclobutane-containing natural products has a rich history, with a variety of complex structures being isolated from natural sources. rsc.org The synthesis of these molecules has driven the development of new synthetic methodologies, particularly for the construction of the strained four-membered ring. rsc.orgchinesechemsoc.org Historically, photochemical [2+2] cycloadditions were a primary method for accessing cyclobutane rings, and this approach has been instrumental in the synthesis of many natural products. chinesechemsoc.org

Research into polyhydroxylated cyclobutane analogs, including those that could be considered precursors or derivatives of cyclobutaneoctol, has often been linked to the synthesis of carbocyclic nucleoside analogs. researchgate.net These compounds are of interest for their potential antiviral and anticancer activities. The stereoselective synthesis of functionalized cyclobutanes and cyclobutenes has been a key focus, with methods being developed to control the arrangement of substituents on the four-membered ring. researchgate.net The synthesis of polyhydroxylated cyclobutane nucleoside analogues has been reported through sequences involving key steps like cis-hydroxylation. researchgate.net

More recent research has expanded the toolbox for cyclobutane synthesis beyond traditional methods, exploring strategies that avoid direct [2+2] cycloadditions to construct intricately substituted cyclobutane systems. informaticsjournals.co.in This evolution in synthetic strategy allows for the creation of a wider diversity of cyclobutane derivatives, including those with multiple stereocenters and dense functionalization, which could pave the way for future investigations into compounds like cyclobutaneoctol and its more complex analogs.

Overview of Current Research Landscape and Academic Interest

Current research specifically mentioning cyclobutaneoctol is sparse, with the compound appearing primarily in two distinct contexts: phytochemical analysis and computational chemistry.

Several studies have identified cyclobutaneoctol as a constituent in the extracts of various plants. For instance, it has been reported as one of the components in the ethanolic extract of Pyrus communis (pear) leaves. wustl.edu It has also been identified in the water extract of Pyrrosia piloselloides, a fern species. nps.edu In a study on Helicteres isora (Indian screw tree), cyclobutaneoctol was listed among the phytochemicals found in the plant's root and fruit extracts. ijnrd.org These findings suggest that cyclobutaneoctol is a naturally occurring compound, although its biosynthetic pathway and biological role in these plants remain uninvestigated.

In the realm of computational chemistry, cyclobutaneoctol has been used as a ligand in a molecular docking study. Specifically, it was docked with the SH2 domain of Grb10, a component of the insulin (B600854) signaling pathway, to assess its binding affinity. The study reported a docking score of -3.71 kcal/mol, suggesting a potential interaction with the protein target. This type of in silico screening points to a nascent interest in the potential biological activities of cyclobutaneoctol, though it is a preliminary step that requires experimental validation.

Structure

3D Structure

Properties

CAS No. |

20389-20-2 |

|---|---|

Molecular Formula |

C4H8O8 |

Molecular Weight |

184.10 g/mol |

IUPAC Name |

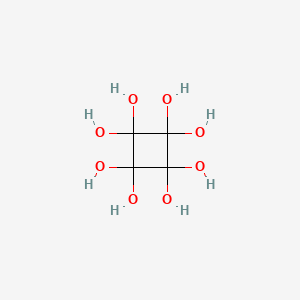

cyclobutane-1,1,2,2,3,3,4,4-octol |

InChI |

InChI=1S/C4H8O8/c5-1(6)2(7,8)4(11,12)3(1,9)10/h5-12H |

InChI Key |

ADRTUUJLFGQSBE-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C1(O)O)(O)O)(O)O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclobutaneoctol

Photochemical Reaction Pathways in Cyclobutaneoctol Synthesis

Photochemical reactions represent a powerful tool in organic synthesis, often enabling the construction of complex cyclic systems that are difficult to access through traditional thermal methods. college-de-france.frrsc.org The application of photochemistry to the synthesis of cyclobutane (B1203170) derivatives, including precursors to cyclobutaneoctol, leverages the ability of light to induce [2+2] cycloadditions. college-de-france.frnih.gov

One notable photochemical approach involves the irradiation of a mixture of dichlorovinylene carbonate (DCVC) and an alkyne in the presence of a photosensitizer. semanticscholar.org This reaction, typically carried out in polar aprotic solvents like acetone (B3395972) or acetonitrile, yields a cycloadduct. semanticscholar.org Subsequent hydrolysis of this adduct under aqueous conditions leads to the formation of the corresponding cyclobutenedione, a key intermediate that can be further elaborated to cyclobutaneoctol. semanticscholar.org While this method provides a direct entry into the cyclobutane core, it has been reported to suffer from low yields, often in the range of 10-15%. semanticscholar.org

Researchers are continuously exploring ways to enhance the efficiency and selectivity of these photochemical transformations. The use of dual-wavelength asymmetric photochemical synthesis with circularly polarized light is an emerging technique that allows for greater control over the stereochemical outcome of such reactions. rsc.org Furthermore, supramolecular chemistry offers another avenue for controlling the regioselectivity and stereoselectivity of photochemical cycloadditions by pre-organizing the reactants in a specific orientation. nih.gov These advancements hold promise for developing more effective photochemical routes to cyclobutaneoctol and its derivatives.

Synthesis from Squaric Acid and its Derivatives

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) and its derivatives are versatile building blocks in organic synthesis, serving as key precursors for the preparation of cyclobutaneoctol. researchgate.netwikipedia.orgontosight.ai The inherent reactivity of the four-membered ring and its functional groups allows for both oxidative and reductive transformations to access the target molecule.

Oxidative processes starting from squaric acid can lead to the formation of cyclobutanetetrone, which exists as its hydrate, cyclobutaneoctol. An electrochemical immunoassay has been reported where squaric acid is oxidized to cyclobutanetetrone. researchgate.net This process is part of a catalytic cycle that also involves the reduction of cyclobutanetetrone back to squaric acid, demonstrating the reversible nature of this transformation under specific conditions. researchgate.net The oxidation can be mediated by agents like ferrocene. researchgate.net

The reduction of squaric acid or its derivatives is a more direct route to cyclobutaneoctol. This transformation involves the reduction of the ketone functionalities of the cyclobutenedione ring to hydroxyl groups. While specific reducing agents for the direct conversion of squaric acid to cyclobutaneoctol are not extensively detailed in the provided context, the reverse reaction, the oxidation of cyclobutaneoctol to squaric acid, implies that reductive pathways are chemically feasible. researchgate.net For instance, in an electrochemical system, cyclobutanetetrone (the anhydrous form of cyclobutaneoctol) can be reduced back to squaric acid. researchgate.net

Approaches Utilizing Dichlorovinylene Carbonate Precursors

Dichlorovinylene carbonate (DCVC) serves as a valuable precursor in the synthesis of cyclobutenediones, which are direct precursors to cyclobutaneoctol. semanticscholar.org A key strategy involves the photochemical [2+2] cycloaddition of DCVC with alkynes. semanticscholar.org

The process begins with the irradiation of a solution containing DCVC and an alkyne, often in the presence of a photosensitizer. semanticscholar.org This step results in the formation of a cycloadduct. semanticscholar.org The subsequent step is the hydrolysis of this adduct, which is typically carried out in an acetone/water mixture at elevated temperatures (around 60 °C), to yield the desired cyclobutenedione. semanticscholar.org This methodology provides a route to symmetrically and unsymmetrically substituted cyclobutenediones, depending on the choice of the alkyne. However, a significant drawback of this approach is the reported low yields of the cycloadduct, which can be a limiting factor for its practical application. semanticscholar.org

| Precursor | Reagent | Reaction Type | Product |

| Dichlorovinylene Carbonate | Alkyne | Photochemical [2+2] Cycloaddition | Cycloadduct |

| Cycloadduct | Water/Acetone | Hydrolysis | Cyclobutenedione |

Development of Novel Synthetic Routes and Strategies

One area of development focuses on improving existing methods. For instance, while the synthesis of squaric acid from hexachlorobutadiene and morpholine (B109124) is known, an improved process has been developed that involves careful control of reaction temperature and the use of an aromatic hydrocarbon solvent to increase the yield and purity of the product. google.com

Furthermore, the development of novel catalytic systems and reaction cascades holds significant promise. For example, rhodium-catalyzed reactions of vinyldiazoacetates with allylic alcohols have been shown to produce highly functionalized cyclopentanes with excellent stereoselectivity through a domino sequence. nih.gov While not directly applied to cyclobutaneoctol, such innovative strategies for ring formation and functionalization could potentially be adapted for its synthesis. The overarching goal is to develop synthetic pathways that are not only efficient but also allow for the introduction of diverse functionalities and precise control over the molecular architecture. rsc.org

Stereochemical Control and Regioselectivity in Cyclobutaneoctol Formation

Achieving stereochemical control and regioselectivity is a critical aspect of synthesizing complex molecules like cyclobutaneoctol, which possesses multiple stereocenters. nih.govnumberanalytics.com The spatial arrangement of the hydroxyl groups on the cyclobutane ring significantly influences the molecule's properties and potential applications.

Several strategies are employed to control the stereochemical outcome of reactions. ethz.ch These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. ethz.ch In the context of cyclobutane synthesis, photochemical reactions can be influenced by supramolecular assemblies that pre-organize the reactants, leading to specific stereoisomers. nih.gov Similarly, in metal-catalyzed reactions, the choice of a chiral catalyst can dictate the stereochemistry of the newly formed stereocenters with high enantioselectivity. nih.gov

Sigmatropic rearrangements, such as the Claisen rearrangement, are another powerful tool for controlling stereochemistry during the formation of cyclic systems. numberanalytics.com The stereochemical outcome of these pericyclic reactions can often be predicted by the Woodward-Hoffmann rules. numberanalytics.com By carefully designing the synthetic route and choosing the appropriate reagents and reaction conditions, it is possible to selectively form specific diastereomers and enantiomers of a target molecule. organic-chemistry.org The ability to control the three-dimensional structure of cyclobutaneoctol is paramount for any future investigations into its properties and function.

Spectroscopic Characterization and Structural Elucidation of Cyclobutaneoctol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR Spectroscopic Analysis

No experimental or predicted ¹H NMR spectral data for cyclobutaneoctol could be located. This information is crucial for determining the number of unique proton environments, their chemical shifts (δ), spin-spin coupling constants (J), and integration, which together reveal the connectivity of hydrogen atoms within the molecule. uwimona.edu.jm

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similarly, ¹³C NMR data for cyclobutaneoctol, which would identify the number of non-equivalent carbon atoms and provide insights into their hybridization and chemical environment, is not available in the public domain. oregonstate.edubhu.ac.in For comparison, the parent cyclobutane (B1203170) molecule exhibits a single peak in its ¹³C NMR spectrum at approximately 22.4 ppm, indicating the equivalence of all four carbon atoms. docbrown.info The introduction of eight hydroxyl groups in cyclobutaneoctol would significantly alter these chemical shifts and introduce a more complex spectrum, which remains to be experimentally determined.

Two-Dimensional (2D) NMR Correlation Studies

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. rutgers.eduarxiv.orgresearchgate.netdiva-portal.org The absence of primary 1D NMR data for cyclobutaneoctol precludes any discussion of its 2D NMR correlation studies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. rsc.orgmsacl.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a hybrid technique that separates chemical compounds in a sample before they are analyzed by mass spectrometry. innovatechlabs.comthermofisher.comnih.gov While GC-MS is a common method for the analysis of volatile and semi-volatile compounds, no specific applications or resulting mass spectra for cyclobutaneoctol have been documented in available scientific literature. The high number of polar hydroxyl groups in cyclobutaneoctol would likely necessitate derivatization to increase its volatility for successful GC-MS analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. utdallas.eduvscht.czmasterorganicchemistry.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. utdallas.edu For cyclobutaneoctol, a broad and intense absorption band would be expected in the region of 3700-3200 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups. Absorptions corresponding to C-O stretching and O-H bending would also be anticipated. However, no experimentally obtained IR spectrum for cyclobutaneoctol could be found.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. edinst.comhoriba.cominphotonics.com It is particularly sensitive to non-polar bonds. While a Raman spectrum of cyclobutaneoctol would provide valuable structural information, no such data has been published.

X-ray Crystallography for Solid-State Structural Determination

For a molecule such as cyclobutaneoctol, single-crystal X-ray diffraction would be the definitive method to resolve its three-dimensional structure, confirm its ring conformation, and map the intricate network of hydrogen bonds in the solid state. The analysis of the diffraction data would yield precise crystallographic parameters, including the dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the crystal's symmetry. jackwestin.comnih.gov

While literature and chemical databases indicate that crystallographic properties for cyclobutaneoctol have been measured, specific datasets containing unit cell parameters and space group information are often held in proprietary databases and are not publicly disseminated. nih.gov The successful crystallization required for such an analysis can be challenging for highly polar, flexible molecules like cyclobutaneoctol, as extensive hydrogen bonding can sometimes lead to amorphous solids or microcrystalline materials unsuitable for single-crystal X-ray diffraction. However, the potential data obtained from a successful analysis would be invaluable, as demonstrated by the structural elucidation of other highly strained or complex ring systems. rowansci.com

| Crystallographic Parameter | Description | Example Value for a Hypothetical Crystal |

|---|---|---|

| Crystal System | Classification of crystals based on their axial systems. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The edge lengths of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 95.5°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 845.2 ų |

| Z | The number of formula units per unit cell. | 4 |

Conformational Analysis and Investigations of Ring Strain Phenomena

Cycloalkanes possess inherent instability known as ring strain, which is a combination of angle strain and torsional strain. libretexts.org Angle strain arises from the deviation of bond angles from the ideal tetrahedral value of 109.5° for sp³-hybridized carbons. libretexts.org Torsional strain results from the eclipsing of bonds on adjacent atoms. libretexts.org

For cyclobutaneoctol, this conformational picture is further complicated by the presence of eight hydroxyl groups. The sheer steric bulk of these substituents and the potential for extensive intramolecular hydrogen bonding would heavily influence the ring's preferred conformation. libretexts.org An intramolecular hydrogen bond can form when a hydrogen bond donor (an -OH group) and an acceptor (an oxygen atom from another -OH group) are present in the same molecule and can come into close proximity. libretexts.org With eight hydroxyl groups, numerous intramolecular hydrogen bonds are possible in cyclobutaneoctol, which could stabilize certain puckered conformations over others by locking the ring into a specific geometry. These internal hydrogen bonds could also serve to "mask" the polar -OH groups, a phenomenon that can influence the molecule's interaction with its environment. rowansci.com

| Cycloalkane | Conformation | C-C-C Bond Angle | Total Ring Strain (approx.) |

|---|---|---|---|

| Cyclopropane | Planar | 60° | 115 kJ/mol |

| Cyclobutane | Planar (Hypothetical) | 90° | High (Angle + Torsional) |

| Cyclobutane | Puckered | 88° | 110 kJ/mol |

| Cyclopentane (B165970) | Envelope | ~105° | 26 kJ/mol |

Studies on Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular forces are the attractions or repulsions between neighboring molecules. libretexts.org For cyclobutaneoctol, the most significant intermolecular force is hydrogen bonding. A hydrogen bond is a strong electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, the donor) and another nearby electronegative atom (the acceptor). jackwestin.comlibretexts.org

The structure of cyclobutaneoctol, with eight hydroxyl groups, provides a multiplicity of hydrogen bond donors and acceptors. This enables the formation of extensive and complex three-dimensional intermolecular hydrogen-bonding networks in the condensed phases (solid or liquid). These strong networks are responsible for holding the molecules together, and it is predicted that they would give cyclobutaneoctol a high boiling point and significant solubility in polar solvents like water. The oxygen of one water molecule can act as a hydrogen bond acceptor from a cyclobutaneoctol -OH group, while the water's hydrogens can act as donors to other -OH groups on the same or adjacent cyclobutaneoctol molecules. jackwestin.com

In the solid state, these interactions would lead to a highly ordered crystalline lattice, where each molecule is precisely positioned to maximize hydrogen bonding. The formation of these networks is often cooperative, meaning that the formation of one hydrogen bond can electronically influence adjacent atoms to encourage the formation of subsequent hydrogen bonds. youtube.com It is conceivable that the hydroxyl groups on the cyclobutaneoctol scaffold could arrange into highly ordered motifs, such as "polar zippers" or "ladders," similar to those observed in some biological macromolecules. researchgate.net Furthermore, a molecule like cyclobutaneoctol may experience a delicate balance between forming intramolecular hydrogen bonds (within one molecule) and intermolecular hydrogen bonds (between molecules), a phenomenon that has been studied in other polyfunctional molecules. stanford.edu Computational studies, such as molecular docking, have also been used to probe the intermolecular interactions of cyclobutaneoctol with other molecules, for instance, showing a docking score of -3.71 kcal/mol with the SH2 domain of the Grb10 protein, quantifying its potential for strong directed interactions.

| Type of Force | Description | Relevance to Cyclobutaneoctol |

|---|---|---|

| Hydrogen Bonding | Strong dipole-dipole attraction involving H bonded to N, O, or F. | Dominant force due to eight -OH groups. Dictates physical properties like boiling point and solubility. |

| Dipole-Dipole Forces | Attractive forces between polar molecules. | Present due to the polar C-O and O-H bonds, but are encompassed by the stronger, more specific hydrogen bonding. |

| London Dispersion Forces | Temporary attractive force from temporary dipoles in nonpolar molecules. | Present in all molecules, but relatively weak compared to the hydrogen bonding in cyclobutaneoctol. |

Theoretical and Computational Chemistry Studies of Cyclobutaneoctol

Quantum Chemical Calculations of Electronic Structure and Energetics

Extensive searches of scientific literature and academic databases did not yield any specific studies on the quantum chemical calculations of the electronic structure and energetics of cyclobutaneoctol.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Stability

No publicly available research could be found that applies Density Functional Theory (DFT) to predict the reactivity and stability of cyclobutaneoctol.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

There are no specific molecular dynamics simulation studies on the conformational landscapes and dynamics of cyclobutaneoctol available in the scientific literature.

Computational Assessment of Ring Strain Energy and its Implications

While the ring strain of the parent cyclobutane (B1203170) molecule is a well-studied area, no computational assessments of the specific ring strain energy of cyclobutaneoctol, with its eight hydroxyl substitutions, have been published in the available scientific literature. The presence of numerous bulky and polar hydroxyl groups would significantly influence the ring's conformation and strain energy compared to unsubstituted cyclobutane, but specific calculations are not available.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been employed to investigate the interaction of cyclobutaneoctol with biological targets. nih.gov This in silico technique is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level.

Ligand-Target Interaction Modeling (e.g., Grb10 SH2 domain)

A specific in silico study investigated the interaction between cyclobutaneoctol and the N-terminal Src homology 2 (SH2) domain of the Growth factor receptor-bound protein 10 (Grb10). nih.gov Grb10 is an adapter protein implicated in insulin (B600854) signaling pathways, and its SH2 domain is a key component in mediating protein-protein interactions. nih.gov

The molecular docking simulation was performed using AUTODOCK TOOLS 1.5.7 to predict the binding affinity and pose of cyclobutaneoctol within the binding site of the Grb10 SH2 domain (PDB ID: INRV). nih.gov The results of this study provided a docking score, which is an estimation of the binding free energy.

The calculated docking score for the interaction between cyclobutaneoctol and the Grb10 SH2 domain was found to be -3.71 Kcal/mol. nih.gov This value indicates a potential binding interaction between the small molecule and the protein target.

| Ligand | Target Protein | PDB ID | Docking Software | Docking Score (Kcal/mol) |

| Cyclobutaneoctol | SH2 domain of Grb10 | INRV | AUTODOCK TOOLS 1.5.7 | -3.71 |

Reactivity and Reaction Mechanisms Involving Cyclobutaneoctol

Redox Chemistry: Interconversion Cycle with Squaric Acid and Cyclobutanetetrone

A key aspect of cyclobutaneoctol's chemistry is its involvement in a redox cycle with squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and cyclobutanetetrone. researchgate.net This cycle represents a series of oxidation and reduction reactions where each compound can be converted into another. Oxidation is characterized by the loss of electrons, while reduction involves the gain of electrons. youtube.com

The oxidation pathway begins with squaric acid (H₂C₄O₄), which can be oxidized to cyclobutanetetrone. researchgate.netresearchgate.net This process involves the removal of hydrogen and the formation of additional carbonyl groups on the cyclobutane (B1203170) ring structure. Further oxidation under specific conditions could theoretically lead to ring-opening, but within the cycle, the focus is on the interconversion of these C₄ oxocarbons.

The subsequent step in the cycle involves the reduction of cyclobutanetetrone, which produces cyclobutaneoctol. researchgate.net This transformation is significant as it converts the highly oxidized cyclobutanetetrone, with four ketone groups, into the fully hydroxylated cyclobutaneoctol. Cyclobutaneoctol itself can be considered the tetrahydrate of cyclobutanetetrone. researchgate.net

The reduction pathway describes the conversion of cyclobutaneoctol back to squaric acid, completing the cycle. When treated with reducing agents, cyclobutaneoctol is converted into squaric acid (SQA). researchgate.net This reaction involves the removal of hydroxyl groups and the re-formation of the double bond and ketone functionalities characteristic of squaric acid. The entire process, where a substance undergoes oxidation and reduction in a cycle, can be described as redox cycling. wikipedia.org

Table 1: Redox Cycle Components

| Compound Name | Molecular Formula | Role in Cycle |

|---|---|---|

| Squaric Acid | C₄H₂O₄ | Starting material for oxidation; final product of reduction |

| Cyclobutanetetrone | C₄O₄ | Product of squaric acid oxidation; reactant for reduction |

Reactions with Organic and Inorganic Reagents

As a polyol, cyclobutaneoctol's reactivity is dominated by its eight hydroxyl groups. pur-chemicals.ro These groups can react with a wide array of organic and inorganic reagents.

Esterification: In reactions with carboxylic acids or their derivatives (like acyl chlorides), the hydroxyl groups can undergo esterification to form polyester (B1180765) compounds. These reactions are fundamental in the synthesis of various polymers. google.com

Etherification: The hydroxyl groups can be converted into ether linkages through reactions such as the Williamson ether synthesis, reacting with alkyl halides under basic conditions.

Reaction with Isocyanates: Polyols readily react with isocyanates to form polyurethanes. acs.org The reactivity of the hydroxyl groups is crucial, with primary hydroxyls being more reactive than secondary ones. acs.org Given the structure of cyclobutaneoctol, its hydroxyl groups would be secondary, making them highly reactive. pur-chemicals.ro The kinetics of such reactions are influenced by steric and inductive effects of neighboring groups. rsc.org

Investigations of Acid-Base Properties and Protonation Equilibria

The multiple hydroxyl groups on cyclobutaneoctol can act as weak acids, donating a proton under basic conditions. researchgate.net The acidity of any single hydroxyl group is influenced by the electron-withdrawing inductive effects of the other oxygen atoms on the ring. This generally increases the acidity compared to a simple alcohol.

Protonation equilibria involve the acceptance of a proton by the hydroxyl oxygens in acidic solutions. The study of how molecular interactions influence the properties of polyhydroxy compounds in solution is an active area of research. acs.org The pKa, or acid dissociation constant, is the primary measure of a compound's acidity. pur-chemicals.ro For a polyol like cyclobutaneoctol, multiple pKa values would describe the stepwise deprotonation of its eight hydroxyl groups. The close proximity of the hydroxyl groups would mean that the deprotonation of one group would significantly affect the acidity of its neighbors due to electrostatic interactions and hydrogen bonding possibilities.

Elucidation of Reaction Mechanisms in Derivatization Processes

For analytical purposes, particularly for gas chromatography (GC), polyols like cyclobutaneoctol must often be derivatized. creative-proteomics.comnih.gov Derivatization is a chemical modification process used to convert the analyte into a form that is more suitable for analysis, typically by increasing its volatility and thermal stability. researchgate.net

A common derivatization method for polyols is silylation . researchgate.net

Mechanism: Silylation involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The reaction proceeds via a nucleophilic attack (typically an Sₙ2 mechanism) by the hydroxyl oxygen on the silicon atom of the silylating agent. A good leaving group on the reagent drives the reaction forward. researchgate.net

Purpose: This process reduces the polarity of the compound and prevents hydrogen bonding, which significantly increases its volatility, making it amenable to GC analysis. creative-proteomics.comresearchgate.net The resulting silylated derivatives produce more symmetrical and narrower peaks in the chromatogram. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cyclobutaneoctol |

| Squaric Acid |

| Cyclobutanetetrone |

| Phenyl Isocyanate |

| Pentaerythritol (PE) |

| Trimethylol Propane (TMP) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Carbon Monoxide |

| Bicarbonate |

| Fumaric Acid |

| Maleic Acid |

| Serine |

Derivatives and Analogs of Cyclobutaneoctol

Synthesis of Substituted Cyclobutaneoctol Derivatives

The synthesis of a densely functionalized molecule like cyclobutaneoctol and its derivatives presents a significant synthetic challenge. The inherent ring strain of the cyclobutane (B1203170) core, combined with the steric crowding of eight hydroxyl groups, requires carefully designed synthetic strategies. General methods for constructing polyhydroxylated cyclobutanes can provide insights into potential synthetic routes.

One plausible approach involves the [2+2] cycloaddition of highly functionalized alkenes. For instance, the photodimerization of a ketene (B1206846) acetal (B89532) bearing protected hydroxyl groups could yield a cyclobutane ring with the requisite oxygenation pattern. Subsequent deprotection would then afford the desired polyhydroxylated cyclobutane.

Another strategy could involve the ring contraction of a suitably substituted cyclopentane (B165970) or cyclohexane (B81311) precursor. acs.org For example, a polyhydroxylated cyclopentane derivative could undergo a Favorskii-type rearrangement or a similar ring-contracting process to yield a cyclobutane scaffold. The choice of starting material and reaction conditions would be crucial to control the stereochemistry of the resulting hydroxyl groups.

The synthesis of enantiomerically enriched cyclobutane derivatives often starts from chiral precursors or employs asymmetric catalysis. researchgate.net For cyclobutaneoctol derivatives, a potential route could begin with a chiral pool starting material, such as a carbohydrate, which already possesses multiple stereocenters. acs.org

| Synthetic Strategy | Description | Potential Starting Materials | Key Reaction Step |

| [2+2] Cycloaddition | Dimerization of two alkene molecules to form a four-membered ring. | Dihydroxyvinylene carbonate, Protected dihydroxy maleic anhydride | Photochemical or thermal cycloaddition |

| Ring Contraction | Rearrangement of a larger ring system to a smaller one. | Polyhydroxylated cyclopentane or cyclohexane derivatives | Favorskii rearrangement, Wolff rearrangement |

| From Chiral Pool | Utilization of naturally occurring chiral molecules. | D-Mannose, D-Galactose | Multi-step synthesis involving ring formation and functional group manipulation |

Structure-Reactivity and Structure-Function Relationship Studies

The reactivity of cyclobutaneoctol and its derivatives is expected to be dominated by two key features: the inherent strain of the cyclobutane ring and the high density of hydroxyl groups. The cyclobutane ring is known to undergo ring-opening reactions under various conditions to relieve its strain energy. researchgate.net The presence of eight electron-withdrawing hydroxyl groups would likely influence the electronic properties of the ring and its susceptibility to cleavage.

Structure-activity relationship (SAR) studies on analogous cyclobutane-containing compounds have demonstrated that the substitution pattern on the ring significantly impacts their biological activity. openmedicinalchemistryjournal.comrsc.org For cyclobutaneoctol derivatives, the stereochemistry of the hydroxyl groups would be a critical determinant of their function. Different isomers would present distinct three-dimensional arrangements of hydroxyl groups, leading to varied interactions with biological targets or different self-assembly properties.

| Structural Feature | Influence on Reactivity/Function | Relevant Studies |

| Cyclobutane Ring Strain | Prone to ring-opening reactions; influences conformational preferences. | Mechanochemical activation of cyclobutane mechanophores. nih.gov |

| Polyhydroxylation | High polarity, potential for extensive hydrogen bonding, multiple sites for functionalization. | Synthesis and properties of polyhydroxylated cyclopentanes. chemrxiv.orgcsic.eschemrxiv.org |

| Stereochemistry | Determines the 3D shape and potential for chiral recognition. | Asymmetric synthesis of cyclobutane nucleoside analogs. jst.go.jp |

Cyclobutaneoctol as a Versatile Synthon in Organic Synthesis

A "synthon" is a conceptual unit within a molecule that represents a potential starting point for a synthetic transformation. cymitquimica.com Cyclobutaneoctol, with its high density of functional groups and unique cyclic core, can be envisioned as a versatile synthon for the construction of complex molecular architectures.

The numerous hydroxyl groups of cyclobutaneoctol offer multiple handles for further chemical modification. Selective protection and activation of these hydroxyls would allow for the regioselective introduction of other functional groups, leading to a wide array of derivatives. For example, by selectively tosylating one or more hydroxyl groups, they can be converted into good leaving groups, paving the way for nucleophilic substitution reactions.

Furthermore, the strained cyclobutane ring itself can be considered a reactive synthon. rsc.org Controlled ring-opening reactions could lead to linear C8 chains with a specific pattern of stereocenters defined by the original cyclobutaneoctol isomer. This would provide a powerful tool for the synthesis of complex acyclic natural products or their analogs.

The concept of retrosynthetic analysis helps in identifying key synthons within a target molecule. ucr.edu In a retrosynthetic sense, a complex polyol could be disconnected back to a cyclobutaneoctol-like core, highlighting its potential as a central building block.

| Synthon Type | Potential Transformation | Resulting Structure |

| Polyol Synthon | Selective protection/deprotection, etherification, esterification. | Differentially functionalized cyclobutane derivatives. |

| Strained-Ring Synthon | Ring-opening reactions (e.g., hydrogenolysis, acid/base-catalyzed cleavage). | Acyclic C8 chains with multiple stereocenters. |

| Chiral Scaffold | Use as a rigid core to control the spatial arrangement of appended groups. | Complex molecules with defined 3D structures. |

Functionalization Strategies for Advanced Chemical Entities

The development of advanced chemical entities from a cyclobutaneoctol core would rely on effective functionalization strategies. These strategies can be broadly categorized into modifications of the hydroxyl groups and reactions involving the cyclobutane ring.

The eight hydroxyl groups provide ample opportunities for functionalization. Standard reactions of alcohols, such as ether and ester formation, can be employed to introduce a variety of substituents. The use of bulky protecting groups could allow for the selective functionalization of the less sterically hindered hydroxyls. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, could be used to attach complex molecular fragments to an azide- or alkyne-functionalized cyclobutaneoctol derivative. researchgate.net

Advanced functionalization strategies might involve the conversion of the hydroxyl groups into other functionalities. For example, oxidation could yield cyclobutanone (B123998) or cyclobutanedione derivatives, which could then undergo further reactions. Dehydration could introduce double bonds, leading to cyclobutene (B1205218) or cyclobutadiene (B73232) precursors, although the latter would be highly unstable.

The functionalization can also be directed at the cyclobutane ring itself. As mentioned, ring-opening is a key reaction pathway. Additionally, C-H activation methodologies, though challenging on such an electron-rich system, could potentially allow for the direct introduction of new substituents onto the carbon framework.

| Functionalization Target | Strategy | Example Reaction | Potential Application |

| Hydroxyl Groups | Protection/Deprotection | Silylation, Acetal formation | Selective modification of other hydroxyls. |

| Hydroxyl Groups | Ether/Ester Formation | Williamson ether synthesis, Fischer esterification | Modulation of solubility and biological activity. |

| Hydroxyl Groups | "Click Chemistry" | Copper-catalyzed azide-alkyne cycloaddition | Attachment of reporter molecules or bioactive groups. |

| Cyclobutane Ring | Ring-Opening | Hydrogenolysis | Synthesis of linear polyols. |

Applications and Potential Research Avenues of Cyclobutaneoctol

Contributions to Materials Science and Engineering

The unique, strained four-membered ring structure of cyclobutaneoctol suggests its potential as a building block for novel materials. cymitquimica.com Although specific studies employing cyclobutaneoctol are limited, the extensive use of its oxidized counterpart, squaric acid (and its conjugate base, squarate), in materials science opens viable research avenues. researchgate.netnih.govresearchgate.net

Cyclobutane-containing polymers are a subject of significant interest for developing sustainable materials. nih.gov The [2+2] photocycloaddition reaction is a common method for creating the cyclobutane (B1203170) scaffold within a polymer backbone. nih.gov While research has historically focused on precursors like cinnamic acids to form truxinate-based polyesters, the potential of cyclobutaneoctol as a monomer remains a compelling area for investigation.

Given that squaric acid is used to synthesize various derivatives, cyclobutaneoctol could serve as a polyol precursor for creating novel polyesters, polyurethanes, or polyethers. The eight hydroxyl groups offer numerous points for polymerization, potentially leading to highly cross-linked and thermally stable network polymers. rsc.org The rigid cyclobutane core could impart unique mechanical and thermal properties to the resulting polymers.

Table 1: Potential Polymerization Reactions Involving Cyclobutaneoctol

| Polymer Type | Co-reactant | Potential Linkage | Resulting Polymer Characteristics |

| Polyester (B1180765) | Diacyl Chloride / Dicarboxylic Acid | Ester | Rigid, potentially high thermal stability |

| Polyurethane | Diisocyanate | Urethane | Cross-linked networks, thermosets |

| Polyether | Dihalide (via Williamson ether synthesis) | Ether | Flexible linkages on a rigid core |

Further research could explore the synthesis and characterization of polymers derived directly from cyclobutaneoctol, focusing on how its distinct stereochemistry influences polymer architecture and properties like thermal stability and glass transition temperature. nih.gov

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials built from metal ions or clusters linked by organic ligands. nih.govrsc.org The geometry and functionality of the organic linker are crucial in determining the final structure and properties of the framework. mdpi.com

The field of MOFs has extensively utilized the oxidized counterpart of cyclobutaneoctol. The squarate dianion (C₄O₄²⁻) is an effective ligand for building CPs and MOFs due to its rigid, planar geometry and ability to coordinate with metal ions through its four oxygen atoms. researchgate.net This has led to the creation of frameworks with interesting magnetic, electrical, and porous properties.

A key research avenue is the use of cyclobutaneoctol as a ligand itself. Its multiple hydroxyl groups can coordinate to metal centers, similar to other polyol ligands. A more innovative approach involves leveraging the reversible redox chemistry between cyclobutaneoctol and squaric acid. One could envision creating a squarate-based MOF and then chemically or electrochemically reducing the squarate linkers in-situ to cyclobutaneoctol-like linkers. This would dramatically alter the framework's electronic properties, geometry, and pore environment, potentially creating responsive materials that can switch between different states.

Supramolecular chemistry involves the spontaneous assembly of molecules into ordered nanostructures through non-covalent interactions like hydrogen bonding and van der Waals forces. frontiersin.orgnso-journal.org The design of functional nanostructures from bioactive or electronically active building blocks is a rapidly growing field. msleelab.orgrsc.org

The eight hydroxyl groups of cyclobutaneoctol make it an ideal candidate for directing supramolecular assembly through extensive hydrogen bonding. It could form well-defined nanostructures like nanofibers or nanoparticles when combined with other specifically designed molecules. frontiersin.org

Again, the relationship with squaric acid is highly relevant. Squaric acid is known to form layered, two-dimensional structures linked by strong hydrogen bonds. researchgate.net Cyclobutaneoctol offers a three-dimensional, non-planar alternative with a high density of hydrogen bond donors. This could be exploited to create complex, three-dimensional hydrogen-bonded organic frameworks (HOFs). Research in this area would focus on co-crystallization experiments with various hydrogen bond acceptors to generate novel supramolecular architectures and investigate their potential for applications such as gas storage or as templates for creating nanostructured materials. nso-journal.orghku.hk

Electrochemical Sensing and Biosensing Platforms

The most concretely demonstrated application of cyclobutaneoctol is in the field of electrochemistry, where its redox relationship with squaric acid has been ingeniously exploited to create highly sensitive analytical devices. researchgate.netrsc.orgfrontiersin.org

An enzyme-free electrochemical immunoassay has been developed that utilizes a cyclobutaneoctol-stimulated electrocatalytic reaction for signal amplification. researchgate.net The core of this system is the catalytic redox cycle between squaric acid (SQA) and cyclobutaneoctol.

In this system, SQA is used as a catalytic substrate. researchgate.net In the presence of a ferrocene-based electrochemical mediator, SQA is oxidized to cyclobutanetetrone. Subsequently, in the presence of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), the cyclobutanetetrone is reduced back to cyclobutaneoctol (the tetrahydrate of cyclobutanetetrone), which is then re-oxidized to SQA to complete the catalytic cycle. researchgate.net Each turn of this cycle involves the transfer of multiple electrons, leading to a significant electrocatalytic current that serves as the amplified signal. This process demonstrates a novel electrocatalytic reaction where cyclobutaneoctol is a key intermediate. researchgate.net

Table 2: Components of the SQA-Cyclobutaneoctol Electrocatalytic Cycle

| Component | Role in the Cycle |

| Squaric Acid (SQA) | Initial substrate, regenerated product |

| Ferrocene Mediator | Electrochemical oxidant (oxidizes SQA) |

| Cyclobutanetetrone | Oxidized intermediate |

| Tris(2-carboxyethyl)phosphine (TCEP) | Chemical reductant (reduces cyclobutanetetrone) |

| Cyclobutaneoctol | Reduced intermediate |

This reaction mechanism provides a foundation for designing other electrocatalytic systems where the reversible transformation between squaric acid and cyclobutaneoctol can be used to drive or report on other chemical reactions. rsc.orgrsc.org

Signal amplification is crucial for detecting low-abundance biomarkers or analytes with high sensitivity. istanbul.edu.trnih.gov The catalytic recycling between SQA and cyclobutaneoctol provides a powerful strategy for in-situ signal amplification in electrochemical biosensors. researchgate.netmdpi.com

In a reported immunoassay for detecting alpha-fetoprotein (a cancer biomarker), antibodies labeled with glucose oxidase are used to generate an initial signal. researchgate.net However, the introduction of the SQA/TCEP system creates a secondary, highly amplified signal. The electrocatalytic cycling between SQA and cyclobutaneoctol is triggered by the initial electrochemical reaction, resulting in a much stronger current response than would be obtained otherwise. researchgate.net

The study found that using squaric acid as the substrate for this amplification strategy produced a stronger electrochemical signal and higher sensitivity compared to other catalytic substrates like L-ascorbic acid. researchgate.net This is attributed to the fact that SQA could transfer more electrons during the cycling process. researchgate.net This demonstrates the effectiveness of cyclobutaneoctol's role as a transient species in a powerful signal amplification loop, making it a key component in the design of next-generation, ultrasensitive analytical devices. researchgate.netrsc.org

Natural Occurrence and Biosynthetic Investigations of Cyclobutaneoctol

Identification in Natural Extracts via Phytochemical Screening

Phytochemical screening of various plant extracts has led to the identification of a diverse array of secondary metabolites. Among these, the compound Cyclobutaneoctol has been detected in specific plant species, indicating its natural occurrence. The primary method for its identification has been through Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying individual chemical compounds within a complex mixture.

Occurrence in Pyrus communis L. (Pear Leaf) Extracts

Scientific investigations into the chemical composition of Pyrus communis L., commonly known as the pear tree, have confirmed the presence of Cyclobutaneoctol in its leaf extracts. openmedicinalchemistryjournal.com In a study focused on the pharmacognostical and phytochemical evaluation of pear leaf extracts, GC-MS analysis revealed Cyclobutaneoctol as one of the eleven components identified. openmedicinalchemistryjournal.com This finding highlights the contribution of pear leaves to the diversity of known phytochemicals. The ethanolic extract of Pyrus communis L. leaves, containing Cyclobutaneoctol among other compounds, has been a subject of research for its potential pharmacological applications. openmedicinalchemistryjournal.com

Below is a table summarizing the findings related to the phytochemical screening of Pyrus communis L. leaf extracts.

| Plant Species | Part Studied | Extraction Method | Analytical Technique | Key Findings |

| Pyrus communis L. | Leaf | Ethanolic Extraction | GC-MS | Identification of Cyclobutaneoctol as a phytocomponent. openmedicinalchemistryjournal.com |

Elucidation of Putative Biosynthetic Pathways

Currently, there is a notable lack of specific scientific literature detailing the elucidated biosynthetic pathway of Cyclobutaneoctol. While general biosynthetic pathways for various classes of plant secondary metabolites, such as flavonoids and terpenoids, are well-documented, the specific enzymatic steps and precursor molecules leading to the formation of Cyclobutaneoctol have not been described in the available research. The biosynthesis of cyclobutane-containing natural products is considered rare, and the pathways for such compounds are an area of ongoing scientific inquiry.

Ecological Distribution and Significance

The ecological distribution of Cyclobutaneoctol appears to be limited, based on current scientific findings. Besides its identification in Pyrus communis L. leaf extracts, the compound has also been reported in the water extract of Pyrrosia piloselloides, a common epiphytic fern. researchgate.net

The ecological significance of Cyclobutaneoctol remains largely uninvestigated. Plant secondary metabolites often play crucial roles in the plant's interaction with its environment, serving as defense mechanisms against herbivores, pathogens, or as attractants for pollinators. nih.gov However, no specific studies have yet been published that investigate or establish the ecological function of Cyclobutaneoctol in Pyrus communis L. or other plant species. Therefore, its role in allelopathy, defense, or any other ecological interaction is currently unknown.

Future Research Directions and Unexplored Frontiers

Development of Eco-Friendly and Sustainable Synthetic Methods

The pursuit of green chemistry is paramount in modern synthetic organic chemistry, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste. longdom.orgorientjchem.orgnih.gov Current synthetic routes to cyclobutaneoctol, such as the oxidation of squaric acid, often involve harsh reagents and conditions. Future research should prioritize the development of more sustainable synthetic strategies.

Key areas for exploration include:

Biocatalysis: Employing enzymes or whole-cell systems could offer a highly selective and environmentally benign route to cyclobutaneoctol and its derivatives. The use of polyhydroxyalkanoate (PHA) synthase, for example, has shown promise in the sustainable production of other biopolymers. researchgate.net

Renewable Feedstocks: Investigating the synthesis of cyclobutaneoctol from biomass-derived starting materials would align with the principles of a circular economy and reduce reliance on petrochemicals. longdom.orgresearchgate.net

Solvent-Free and Water-Based Reactions: The development of synthetic methods that operate in water or without a solvent would significantly improve the environmental profile of cyclobutaneoctol production. longdom.orgrsc.org

Photocatalysis: Visible-light-mediated synthesis offers a powerful tool for constructing complex molecular architectures, including strained ring systems like cyclobutanes, under mild conditions. chinesechemsoc.org

The development of such green synthetic methods will be crucial for the economically viable and environmentally responsible production of cyclobutaneoctol for future applications. nih.gov

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of cyclobutaneoctol is essential for optimizing its production and exploring its chemical behavior. Advanced spectroscopic techniques can provide invaluable real-time insights into these processes.

Future research in this area should focus on:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be employed to observe the dynamics of the cyclobutane (B1203170) ring formation and cleavage on the picosecond timescale, as has been demonstrated in studies of DNA photolyase repairing cyclobutane pyrimidine (B1678525) dimers. pnas.org

In-situ NMR and IR Spectroscopy: These methods allow for the monitoring of reaction progress and the identification of transient intermediates in real-time, providing a detailed picture of the reaction pathway. nih.govnih.govchemrxiv.org

Raman Spectroscopy: This non-destructive, label-free technique can provide detailed molecular information and can be used to analyze complex biological and chemical systems. mdpi.com

Artificial Intelligence in Spectroscopic Analysis: The use of AI to analyze complex spectral data can help in identifying subtle changes and patterns that may not be apparent to human observers, leading to a deeper understanding of molecular structures and interactions. mdpi.com

By applying these advanced spectroscopic tools, researchers can gain a comprehensive understanding of the mechanistic details governing the chemistry of cyclobutaneoctol.

High-Throughput Screening for Novel Cyclobutaneoctol Applications

The unique, densely functionalized structure of cyclobutaneoctol suggests a wide range of potential applications. High-throughput screening (HTS) is a powerful strategy to rapidly evaluate the utility of cyclobutaneoctol and its derivatives in various fields.

Promising areas for HTS include:

Medicinal Chemistry: The cyclobutane scaffold is present in several marketed drugs, and its rigid nature can be advantageous for conformational restriction in drug design. lifechemicals.com HTS can be used to screen cyclobutaneoctol derivatives for activity against a wide range of biological targets. An in-silico study has already suggested the potential of cyclobutaneoctol as an anti-diabetic agent, with a docking score of -3.71 Kcal/mol against the SH2 domain of Grb10. ijnrd.org

Materials Science: Polyhydroxylated compounds are known for their ability to form extensive hydrogen-bonding networks, which could be exploited in the development of novel polymers, hydrogels, and other materials with unique properties. nih.gov The application of cyclobutane derivatives in stress-responsive polymers has already been explored. lifechemicals.com

Catalysis: The high density of hydroxyl groups could allow for the use of cyclobutaneoctol as a scaffold for the development of novel catalysts and ligands for asymmetric synthesis.

The implementation of HTS will accelerate the discovery of new and valuable applications for this under-explored molecule. nih.gov

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry provides a powerful lens through which to investigate the structure, properties, and reactivity of molecules at the atomic level. Advanced computational models can be used to complement experimental studies and guide future research directions.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of cyclobutaneoctol, as well as to model its reactivity and spectroscopic properties. acs.org Such calculations have been instrumental in understanding the mechanisms of other cyclobutane-forming reactions. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of cyclobutaneoctol and its interactions with other molecules, such as proteins or solvents. nih.gov This is particularly relevant for exploring its potential in biological applications.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying the behavior of cyclobutaneoctol in complex biological environments, QM/MM methods can provide a balance between accuracy and computational cost.

These computational approaches will be invaluable in building a comprehensive theoretical understanding of cyclobutaneoctol and in predicting its behavior in various applications.

Investigations into Polymeric and Oligomeric Forms of Cyclobutaneoctol

The high density of hydroxyl functional groups in cyclobutaneoctol makes it an ideal monomer for the synthesis of novel polymers and oligomers. The ability of these hydroxyl groups to form extensive hydrogen bond networks could lead to materials with unique and tunable properties.

Unexplored frontiers in this area include:

Synthesis and Characterization of Polycyclobutaneoctol: The development of synthetic routes to high molecular weight polymers of cyclobutaneoctol is a primary objective. Characterization of these polymers would involve determining their thermal properties, mechanical strength, and solubility. osti.gov

Oligomerization Studies: Investigating the controlled formation of cyclobutaneoctol oligomers could lead to new molecules with specific and well-defined properties. The mechanism of oligomerization, whether through cyclic structures or linear chains, would be a key area of study. nih.govrsc.org

Functional Materials: Polymeric and oligomeric forms of cyclobutaneoctol could find applications as biodegradable plastics, hydrogels for biomedical applications, or as novel coatings and adhesives. The polyhydroxy nature of these materials could also be exploited for drug delivery applications.

The exploration of the polymeric and oligomeric chemistry of cyclobutaneoctol represents a significant and promising area for future research, with the potential to yield a new class of functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.